Cas no 40281-54-7 (1-(1H-Indol-3-yl)-2-phenylethanone)
40281-54-7 structure
Product Name:1-(1H-Indol-3-yl)-2-phenylethanone
Numero CAS:40281-54-7
MF:C16H13NO
MW:235.280524015427
MDL:MFCD00540079
CID:925564
PubChem ID:266609
Update Time:2025-04-19
1-(1H-Indol-3-yl)-2-phenylethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1H-Indol-3-yl)-2-phenylethanone
- 1-(1H-Indol-3-yl)-2-phenyl-ethanone
- 1-benzyl-(indole-3-yl)carboxaldehyde
- 1-indol-3-yl-2-phenyl-ethanone
- 3-indolyl benzyl ketone
- 3-Phenylacetylindol
- AC1L6GF0
- AC1Q5GD2
- AR-1I7709
- Benzyl-indol-3-yl-keton
- CTK1D6719
- Ethanone, 1-(3-indolyl)-2-phenyl-
- NSC105331
- Oprea1_676075
- STK017633
- 1-(1H-indol-3-yl)-2-phenylethan-1-one
- PB42761
- Ethanone, 1-(1H-indole-3-yl)-2-phenyl-
- MFCD00540079
- SCHEMBL15902100
- BS-42983
- DB-069983
- NSC-105331
- doi:10.14272/MVJGJYRFWKGPTI-UHFFFAOYSA-N.1
- 40281-54-7
- 1-(1H-Indol-3-yl)-2-phenylethanone #
- 10.14272/MVJGJYRFWKGPTI-UHFFFAOYSA-N
- DTXSID20295754
- SY321547
- 1-(3-Indolyl)-2-phenylethanone
- 3-phenylacetylindole
- D78963
-
- MDL: MFCD00540079
- Inchi: 1S/C16H13NO/c18-16(10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2
- Chiave InChI: MVJGJYRFWKGPTI-UHFFFAOYSA-N
- Sorrisi: O=C(CC1C=CC=CC=1)C1=CNC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 235.09979
- Massa monoisotopica: 235.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 32.9Ų
Proprietà sperimentali
- PSA: 32.86
- LogP: 3.59330
1-(1H-Indol-3-yl)-2-phenylethanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008983-1g |
1-(1H-Indol-3-yl)-2-phenylethanone |
40281-54-7 | 95% | 1g |
$592.96 | 2023-09-02 | |
| Chemenu | CM146541-1g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM146541-1g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM146541-5g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM146541-10g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 10g |
$*** | 2023-03-31 | |
| Chemenu | CM146541-25g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 25g |
$*** | 2023-03-31 | |
| Chemenu | CM146541-50g |
1-(1H-indol-3-yl)-2-phenylethan-1-one |
40281-54-7 | 95% | 50g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D782315-1G |
1-(1H-indol-3-yl)-2-phenyl-ethanone |
40281-54-7 | 97% | 1g |
$195 | 2024-07-21 | |
| eNovation Chemicals LLC | D782315-5G |
1-(1H-indol-3-yl)-2-phenyl-ethanone |
40281-54-7 | 97% | 5g |
$555 | 2024-07-21 | |
| eNovation Chemicals LLC | D782315-10G |
1-(1H-indol-3-yl)-2-phenyl-ethanone |
40281-54-7 | 97% | 10g |
$930 | 2024-07-21 |
1-(1H-Indol-3-yl)-2-phenylethanone Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
40281-54-7 (1-(1H-Indol-3-yl)-2-phenylethanone) Prodotti correlati
- 703-80-0(1-(1H-indol-3-yl)ethan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso